propan-2-yl 5-(4-tert-butylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-(4-tert-butylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzofuran core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals due to its ability to inhibit enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-(4-tert-butylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its sulfonamide group, it can act as an enzyme inhibitor and has potential as an anti-inflammatory or antimicrobial agent.
Materials Science: The benzofuran core can be used in the development of organic semiconductors and light-emitting diodes.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This can disrupt various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 5-(4-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
- Propan-2-yl 5-(4-chlorobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
The presence of the tert-butyl group in propan-2-yl 5-(4-tert-butylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate provides steric hindrance, which can influence its binding affinity and selectivity towards enzymes. This makes it potentially more effective as an enzyme inhibitor compared to similar compounds without the tert-butyl group.
Properties
IUPAC Name |
propan-2-yl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-14(2)28-22(25)21-15(3)29-20-12-9-17(13-19(20)21)24-30(26,27)18-10-7-16(8-11-18)23(4,5)6/h7-14,24H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHJXUIJCTWCQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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